

Comprehensive Structural Characterization of N-Desferriferrichrome via High-Resolution NMR Spectroscopy

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Compound of Interest

Compound Name: *N-Desferriferrichrome*

CAS No.: 34787-28-5

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Abstract: **N-Desferriferrichrome**, a cyclic hexapeptide siderophore, plays a pivotal role in fungal iron acquisition, making it a key target for understanding microbial survival and developing novel antifungal strategies.^{[1][2][3]} Its structural integrity is fundamental to its function as a high-affinity ferric iron chelator. This application note provides a comprehensive, in-depth guide to the complete structural characterization of **N-Desferriferrichrome** using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy experiments. We present field-proven protocols for sample preparation, data acquisition (1D and 2D NMR), and a logical workflow for spectral analysis to achieve unambiguous resonance assignment and full structure elucidation.

Introduction: The Significance of N-Desferriferrichrome

Siderophores are low-molecular-weight compounds synthesized by microorganisms to scavenge for iron, an essential element for cellular processes.^{[3][4]} **N-Desferriferrichrome** is the iron-free (apo) form of ferrichrome, a hydroxamate-type siderophore common to many

fungal species.[5][6] It is a homodetic cyclic peptide composed of three repeating units of glycine and three N(5)-acetyl-N(5)-hydroxy-L-ornithine residues.[6] The ability of fungi to acquire iron via siderophores is directly linked to their pathogenicity and survival.[7] Therefore, detailed structural knowledge of **N-Desferriferrichrome** is critical for:

- Drug Development: Designing inhibitors that block siderophore biosynthesis or uptake, effectively starving pathogenic fungi of iron.
- Understanding Pathogenesis: Elucidating the structure-function relationship that governs iron chelation and transport.
- Biotechnology: Leveraging the chelating properties of siderophores for applications in bioremediation or as drug-delivery vehicles.

NMR spectroscopy is the preeminent technique for determining the three-dimensional structure and dynamics of complex organic molecules like **N-Desferriferrichrome** in solution.[8][9] It provides unparalleled atomic-level information on covalent bonding and spatial proximities, which is essential for a complete characterization.[4][10] Unlike its rigid iron-bound counterpart (ferrichrome), the metal-free **N-Desferriferrichrome** is known to be conformationally flexible, potentially existing as an equilibrium of multiple conformers in solution, a phenomenon that NMR is uniquely suited to investigate.[11]

Part 1: The Foundation—Meticulous Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. Artifacts or poor spectral resolution can often be traced back to suboptimal sample preparation. This protocol ensures the highest quality sample for detailed structural analysis.

Protocol 1: NMR Sample Preparation

Rationale: The goal is to create a homogenous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities. Deuterated solvents are essential to minimize the overwhelming signal from the solvent's protons.[12] The choice of DMSO-d₆ is based on its excellent solubilizing power for peptides and its use in previous studies of

deferriferrichrome.[11] Filtering is a non-negotiable step to remove suspended particles that disrupt magnetic field homogeneity, leading to broadened spectral lines.

Materials:

- **N-Desferriferrichrome** (5-10 mg for a comprehensive suite of experiments)
- Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity
- High-precision 5 mm NMR tubes and caps
- Glass vial
- Pasteur pipette with a small plug of glass wool or a syringe filter (0.22 μm)
- Volumetric micropipettes

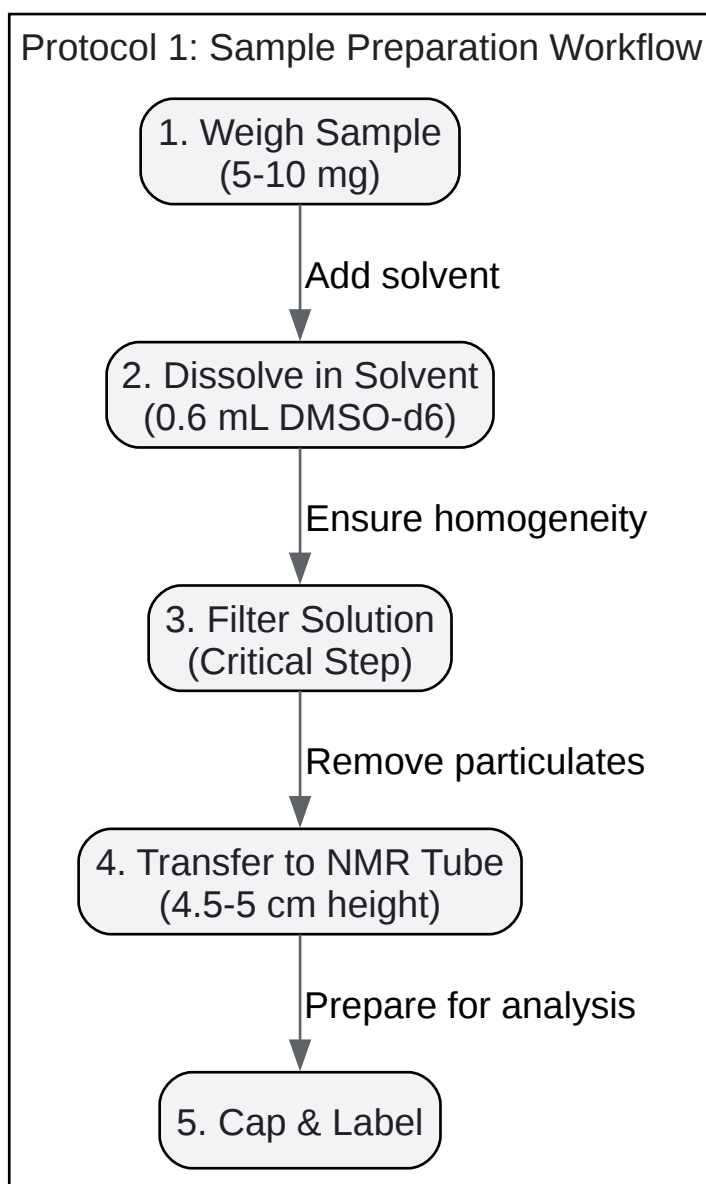
Step-by-Step Methodology:

- Weighing: Accurately weigh 5-10 mg of lyophilized **N-Desferriferrichrome** into a clean, dry glass vial. For routine ¹H spectra, less material may be needed (1-5 mg), but for less sensitive experiments like ¹³C or certain 2D NMR, a higher concentration is advisable.[13]
- Solubilization: Add approximately 0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate for a few minutes to ensure complete dissolution.
- Filtration (Critical Step): To remove any microscopic solid particles, filter the solution directly into the NMR tube.
 - Method A (Pipette Filter): Tightly pack a small plug of glass wool into a Pasteur pipette. Carefully transfer the solution into the pipette and gently force it through the filter into the NMR tube using a pipette bulb.
 - Method B (Syringe Filter): Draw the solution into a syringe, attach a 0.22 μm filter, and carefully dispense the solution into the NMR tube.
- Final Volume Check: Ensure the final height of the solution in the NMR tube is approximately 4.5 to 5 cm.[13] This height is optimal for positioning the sample entirely within the NMR

probe's detection coil.

- Capping and Labeling: Cap the NMR tube securely to prevent contamination and solvent evaporation. Label the tube clearly with the sample identity and solvent just below the cap.

[14]

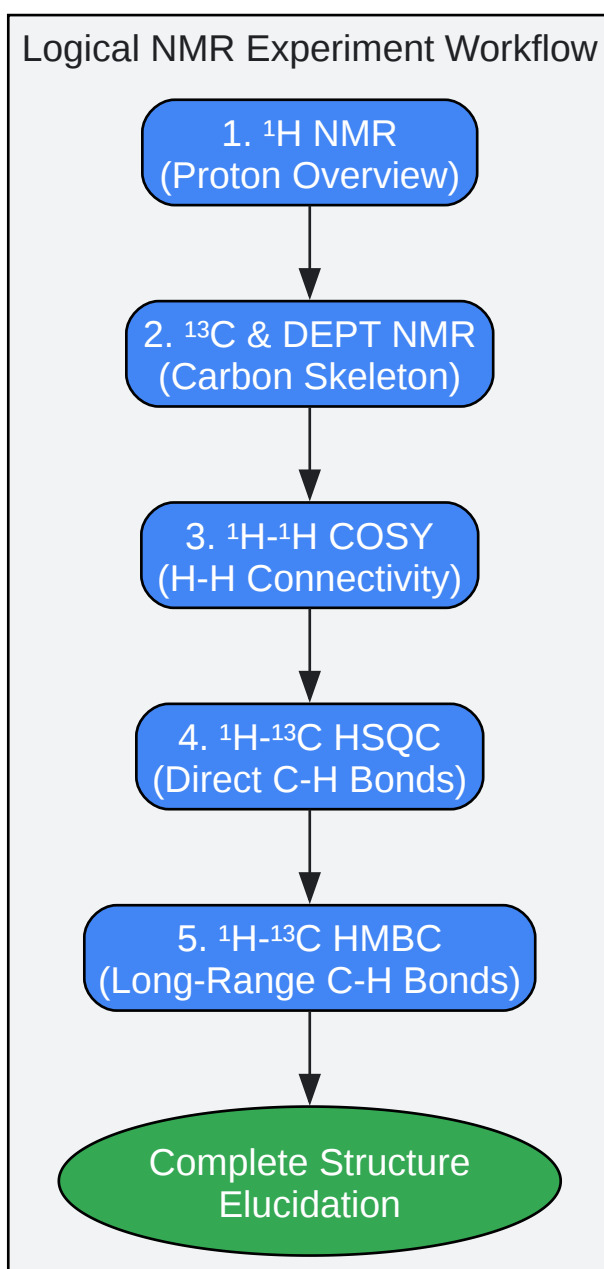


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Caption: Workflow for preparing high-quality NMR samples.

Part 2: Acquiring the Structural Puzzle Pieces—NMR Experiments

A combination of 1D and 2D NMR experiments is required to piece together the complete structure of **N-Desferriferrichrome**. The logical progression is to start with simple 1D spectra to assess the sample and then move to more complex 2D experiments to establish connectivity.



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Caption: Logical workflow for NMR-based structure elucidation.

Protocol 2: 1D NMR Data Acquisition (^1H and ^{13}C)

Rationale: The ^1H spectrum provides the initial overview of all proton environments. The ^{13}C spectrum, often run with DEPT (Distortionless Enhancement by Polarization Transfer), reveals the carbon backbone and helps differentiate between CH , CH_2 , and CH_3 groups.[15][16]

Step-by-Step Methodology:

- Instrument Setup: Insert the sample into the magnet, lock onto the deuterium signal of DMSO-d_6 , and shim the magnetic field to achieve optimal homogeneity (target line width at half-maximum <0.8 Hz for a reference signal).[17]
- ^1H Acquisition:
 - Acquire a standard single-pulse ^1H NMR spectrum.
 - Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio ($\text{S/N} > 100:1$).
- ^{13}C and DEPT Acquisition:
 - Tune the probe for ^{13}C .
 - Acquire a standard proton-decoupled ^{13}C spectrum. The spectral width should typically be 0 to 200 ppm to observe all carbons, including carbonyls.
 - Acquire DEPT-135 and DEPT-90 spectra. In a DEPT-135 spectrum, CH/CH_3 signals are positive, and CH_2 signals are negative. In a DEPT-90, only CH signals appear. This combination allows for unambiguous identification of carbon types.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

Rationale: 2D experiments resolve spectral overlap and establish connectivity, which is impossible to determine from 1D spectra alone.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is essential for tracing out the spin systems within each amino acid residue.[\[18\]](#)[\[19\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the primary experiment for assigning ^1H - ^{13}C pairs.[\[18\]](#)[\[20\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the individual amino acid "fragments" together by observing correlations across peptide bonds (e.g., from an amide proton to a carbonyl carbon) and identifying quaternary carbons.[\[18\]](#)[\[21\]](#)

Step-by-Step Methodology:

- COSY Acquisition:
 - Use a standard gradient-selected COSY pulse sequence (e.g., `cosygppppqf`).
 - Set the spectral width in both dimensions to be the same as the ^1H spectrum.
 - Acquire a sufficient number of increments (e.g., 256 in the indirect dimension) and scans per increment to achieve good resolution and S/N.
- HSQC Acquisition:
 - Use a standard sensitivity-enhanced, multiplicity-edited gradient HSQC pulse sequence (e.g., `hsqcedetgpsisp2.4`).[\[15\]](#) This allows CH/CH₃ signals to be phased opposite to CH₂ signals, aiding assignment.
 - The direct dimension (F2) corresponds to the ^1H spectrum, and the indirect dimension (F1) corresponds to the ^{13}C spectrum. Set spectral widths accordingly.
- HMBC Acquisition:
 - Use a standard gradient HMBC pulse sequence.

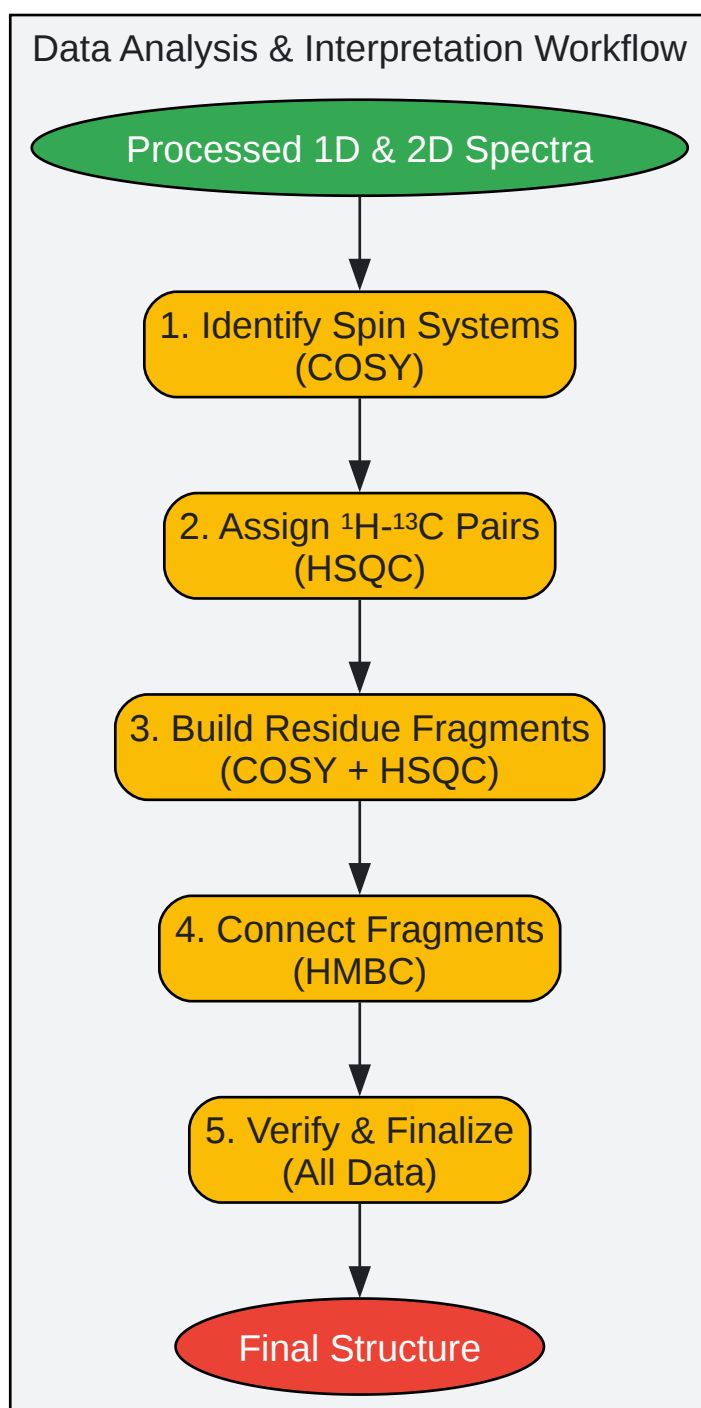
- Set the spectral widths for ^1H (F2) and ^{13}C (F1) dimensions.
- The long-range coupling constant is typically optimized for ~ 8 Hz, which is a good compromise for detecting both two- and three-bond correlations.[18] This experiment generally requires more scans than an HSQC to achieve adequate S/N.[21]

Part 3: Assembling the Puzzle—Data Processing and Analysis

A systematic approach is required to translate raw spectral data into a complete molecular structure.

Processing: All acquired data (FIDs) should be processed using standard NMR software (e.g., TopSpin, Mnova). This involves:

- Fourier Transformation: Converting the time-domain signal (FID) to a frequency-domain signal (spectrum).
- Phasing and Baseline Correction: Correcting phase and baseline distortions to ensure accurate peak integration and identification.[17]
- Referencing: Calibrating the chemical shift axis. For DMSO- d_6 , the residual solvent peak can be set to 2.50 ppm for ^1H and 39.52 ppm for ^{13}C .[22][23]



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Caption: A systematic workflow for NMR data interpretation.

Interpretation Strategy:

- **Identify Amino Acid Spin Systems:** Use the COSY spectrum to trace the J-coupling networks. For glycine, you will see a simple isolated α -CH₂ system. For the modified ornithine, you will trace the H α -H β -H γ -H δ chain.
- **Assign Directly Bonded Pairs:** Use the HSQC spectrum to correlate every proton identified in step 1 to its directly attached carbon. This allows you to assign the ¹³C shifts for all protonated carbons.
- **Assemble Fragments:** Combine the COSY and HSQC information to build the complete carbon-proton framework for each of the six amino acid residues.
- **Connect the Fragments:** This is the most critical step, performed using the HMBC spectrum.
 - **Peptide Bonds:** Look for correlations from an amide proton (HN) of one residue to the carbonyl carbon (C=O) of the preceding residue. This establishes the peptide sequence.
 - **Side Chains:** Confirm the structure of the N(5)-acetyl-N(5)-hydroxy-ornithine side chains by observing HMBC correlations from the acetyl methyl protons to the acetyl carbonyl carbon, and from the δ -CH₂ protons to the acetyl carbonyl carbon.
 - **Quaternary Carbons:** All non-protonated carbons (primarily the carbonyls) are assigned using HMBC correlations from nearby protons.

Part 4: Expected Results for N-Desferriferrichrome

The combination of these experiments should provide sufficient data to unambiguously assign all ¹H and ¹³C resonances of **N-Desferriferrichrome**.

Table 1: Representative ¹H and ¹³C Chemical Shift Ranges for **N-Desferriferrichrome** Residues (in DMSO-d₆)

Residue Type	Atom	Expected ¹ H Shift (ppm)	Expected ¹³ C Shift (ppm)	Key HMBC Correlations
Glycine	HN	8.0 - 8.8	-	HN to own C α , preceding C=O
	H α	3.5 - 4.0	~42	H α to own C=O, preceding C=O
	C α	-	~42	-
	C=O	-	~170	From own H α , own HN, next HN
Ornithine	HN	7.8 - 8.5	-	HN to own C α , preceding C=O
	H α	4.0 - 4.5	~53	H α to own C=O, C β
	H β	1.5 - 1.8	~28	H β to C α , C γ
	H γ	1.4 - 1.7	~23	H γ to C β , C δ
	H δ	3.4 - 3.6	~48	H δ to C γ , N-acetyl C=O
	C=O	-	~172	From own H α , own HN, next HN
N-acetyl	CH ₃	1.9 - 2.1	~21	From H δ of Ornithine
	C=O	-	~170	From H δ of Ornithine

Note: Chemical shifts are approximate and can vary based on conformation and local electronic environment. The presence of multiple conformers may lead to the observation of more than one set of signals for some residues.[\[11\]](#)

Conclusion

This application note details a robust and validated workflow for the complete structural characterization of **N-Desferriferrichrome** using high-resolution NMR spectroscopy. By following the meticulous protocols for sample preparation, executing a logical suite of 1D and 2D NMR experiments, and employing a systematic data analysis strategy, researchers can achieve unambiguous assignment of all proton and carbon signals. This detailed structural information is invaluable for advancing our understanding of fungal iron metabolism and provides a solid foundation for structure-based drug design and other biotechnological applications.

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